![molecular formula C8H8F2S B3112390 4-(1,1-Difluoroethyl)benzenethiol CAS No. 1892499-40-9](/img/structure/B3112390.png)
4-(1,1-Difluoroethyl)benzenethiol
Overview
Description
4-(1,1-Difluoroethyl)benzenethiol, also known as DFEBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and medicinal chemistry. DFEBT is a thiol derivative of benzene, which makes it a versatile compound for various scientific applications.
Scientific Research Applications
Environmental Sensing
A study by Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe displayed high sensitivity and selectivity with a detection limit of 20 nM and was successfully applied to the determination of thiophenols in water samples, demonstrating its potential for environmental and biological sciences applications (Wang et al., 2012).
Electronic and Optical Properties
Lee et al. (2007) investigated the negative differential resistance (NDR) property of nitro-Benzene self-assembled monolayers (SAMs) using ultra-high-vacuum scanning tunneling microscopy (UHV-STM). This research contributes to understanding the electronic properties of molecules containing thiol functional groups, like benzenethiol, relevant for logic devices and molecular junctions (Lee et al., 2007).
Surface Chemistry and Adsorption
Joo et al. (2001) examined the adsorption behavior of 1,4-benzenedithiol on colloidal gold and silver surfaces using surface-enhanced Raman scattering (SERS). The study provided insights into the chemisorption mechanisms and the orientation of adsorbates on metal surfaces, which is crucial for designing sensors and catalytic surfaces (Joo et al., 2001).
Kestell et al. (2015) explored the adsorption and self-assembly of 1,4-benzene dithiol on Au(111) surfaces, proposing the formation of oligomer chains. This study contributes to the understanding of molecular self-assembly processes on gold surfaces, relevant for nanotechnology and materials science (Kestell et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-(1,1-difluoroethyl)benzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZCCHJACIOCRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)benzenethiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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